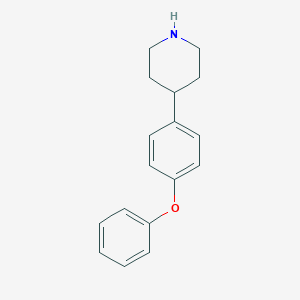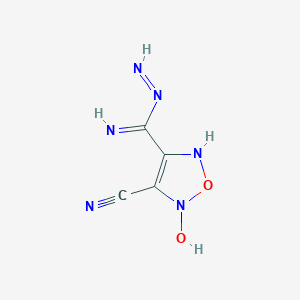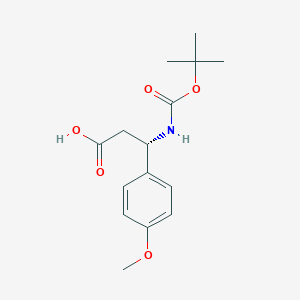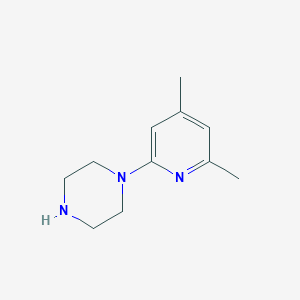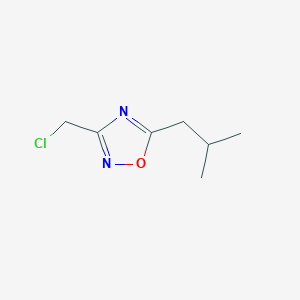
3-(氯甲基)-5-异丁基-1,2,4-恶二唑
描述
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including compounds similar to 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole, can be efficiently carried out using ultrasound-promoted methods from trichloroacetoamidoxime and acyl chlorides, resulting in better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). Additionally, the synthesis of related 2-chloromethyl-5-aryl-1,3,4-oxadiazoles has been reported, providing insights into the structural variations within this class of compounds (C. Tong, 2011).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole can be analyzed through various spectroscopic techniques. The synthesized oxadiazoles have been characterized using NMR, FT-IR, and MS, which confirm their structures and provide a detailed understanding of their molecular framework (C. Tong, 2011).
Chemical Reactions and Properties
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a compound closely related to 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole, has been studied for its multifunctional synthetic potential. This compound undergoes various chemical reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophiles, demonstrating the reactive versatility of the chloromethyl and oxadiazole groups (Stepanov et al., 2019).
科学研究应用
1. Chloromethylation of Aromatic Compounds
- Application Summary : Chloromethyl substituted aromatic compounds are key intermediates for the transformation to a variety of fine chemicals, polymers, and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
- Results : The treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with this mixture affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Hyper Cross-linked Polymers (HCPs)
- Application Summary : HCPs are a class of porous materials that have been intensively used in recent years. They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
- Methods of Application : HCP material is synthesized by Friedel Craft reactions. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
3. Chloromethane
- Application Summary : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl. It is a crucial reagent in industrial chemistry .
- Methods of Application : It is used in the production of silicones, agricultural chemicals, methyl cellulose, quaternary amines, butyl rubber, and tetramethyl lead .
- Results : It is rarely present in consumer products, and was formerly utilized as a refrigerant .
4. Epichlorohydrin
- Application Summary : Epichlorohydrin (abbreviated ECH) is an organochlorine compound and an epoxide. It is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Methods of Application : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols .
- Results : More than 800,000 tons (1997) of epichlorohydrin are produced annually .
5. Salicylic Acid Derivatives
- Application Summary : Salicylic acid derivatives, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid (3-CH2Cl), have been introduced as potential alternative compounds to substitute acetylsalicylic acid (ASA). They are known for their anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
- Methods of Application : The synthesis of these compounds is relatively complex. The anti-inflammatory activity of NSAIDs originated by salicylic acid derivate is associated with COX inhibition .
- Results : Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
6. Porous Polymers
- Application Summary : Porous polymers have gained much significance and have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .
- Methods of Application : The porous materials are divided into three types based on their pore size i.e. micro-porous, meso-porous, and macro-porous .
- Results : They have high surface area, excellent porosity, small pore size and strong packing .
属性
IUPAC Name |
3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)3-7-9-6(4-8)10-11-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXNTRNFCWCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592896 | |
| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | |
CAS RN |
189130-85-6 | |
| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



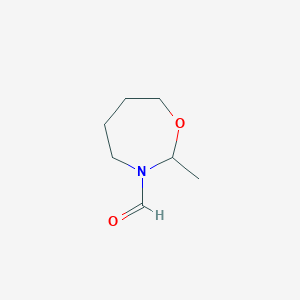
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
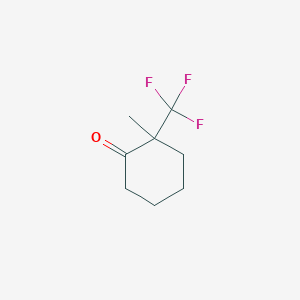
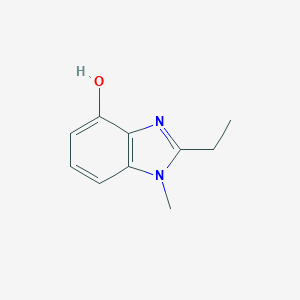
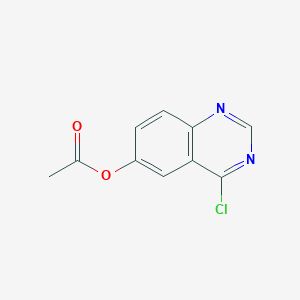
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
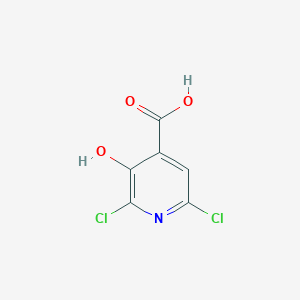
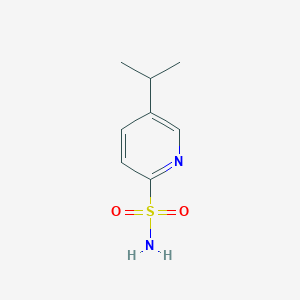

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
